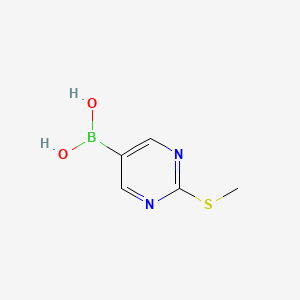
Acide 2-(méthylthio)pyrimidine-5-boronique
Vue d'ensemble
Description
2-(Methylthio)pyrimidine-5-boronic acid is a useful research compound. Its molecular formula is C5H7BN2O2S and its molecular weight is 170 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Methylthio)pyrimidine-5-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Methylthio)pyrimidine-5-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)pyrimidine-5-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche chimique
“Acide 2-(méthylthio)pyrimidine-5-boronique” est un produit spécialisé utilisé dans la recherche en protéomique . Il s’agit d’un type de composé organique de formule moléculaire C5H7BN2O2S et de masse moléculaire 170,0 .
Applications de détection
Les acides boroniques, comme “l’this compound”, sont de plus en plus utilisés dans divers domaines de recherche . Ils sont particulièrement utiles dans diverses applications de détection en raison de leurs interactions avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure .
Dosages homogènes
Les applications de détection des acides boroniques peuvent être des dosages homogènes . Dans ces dosages, le mélange réactionnel entier est uniforme, et la variation de la propriété de la solution est utilisée pour mesurer la concentration de l’analyte .
Détection hétérogène
Les acides boroniques peuvent également être utilisés dans la détection hétérogène . Dans ce cas, la détection peut se faire à l’interface du matériau de détection ou dans l’échantillon en vrac .
Marquage biologique
L’interaction clé des acides boroniques avec les diols permet leur utilisation dans divers domaines, notamment le marquage biologique . Cela peut être utilisé pour marquer ou étiqueter des molécules biologiques, des cellules ou d’autres structures biologiques .
Manipulation et modification des protéines
Les acides boroniques sont également utilisés pour la manipulation et la modification des protéines . Ils peuvent interagir avec les protéines, permettant leur manipulation et le marquage cellulaire .
Technologies de séparation
Les acides boroniques sont utilisés dans les technologies de séparation . Ils peuvent être utilisés pour l’électrophorèse des molécules glyquées .
Développement de médicaments
Enfin, les acides boroniques sont utilisés dans le développement de médicaments . Ils jouent un rôle crucial dans la chimie des glucides et la glycobiologie, en particulier dans les domaines de l’analyse, de la séparation, de la protection et de l’activation .
Mécanisme D'action
Safety and Hazards
2-(Methylthio)pyrimidine-5-boronic acid is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye damage, and may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .
Orientations Futures
Boronic acids, including 2-(Methylthio)pyrimidine-5-boronic acid, have been increasingly seen in approved drugs . The compatibility of free boronic acid building blocks in multicomponent reactions to readily create large libraries of diverse and complex small molecules has been investigated . This paves the way to highly accelerated synthesis and miniaturized reaction scouting, allowing access to unprecedented boronic acid libraries .
Propriétés
IUPAC Name |
(2-methylsulfanylpyrimidin-5-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2S/c1-11-5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNVTXVTMQIKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)SC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376852 | |
| Record name | 2-(Methylthio)pyrimidine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348098-29-3 | |
| Record name | 2-(Methylthio)pyrimidine-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methylthio)pyrimidine-5-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















